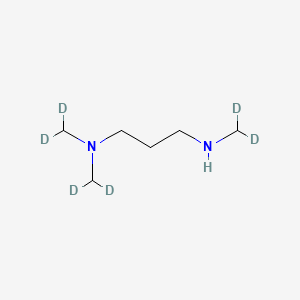

n,n,n'-Trimethyl-d6-1,3-propanediamine

Description

Overview of Deuterated Aliphatic Amines in Scientific Inquiry

Deuterated aliphatic amines are a class of organic compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. rsc.orgnih.gov This isotopic substitution is a powerful tool in various scientific fields. The primary difference between a hydrogen atom and a deuterium atom is the presence of a neutron in the latter, which doubles its mass. clearsynth.com This mass difference, while chemically subtle, has profound implications for analytical and pharmaceutical sciences.

One of the most widespread applications of deuterated aliphatic amines is their use as internal standards for quantitative analysis using mass spectrometry (MS). nih.govresearchgate.net In MS-based methods, an internal standard is a compound added in a known quantity to a sample to correct for variations that can occur during analysis. scioninstruments.com Deuterated compounds are considered the gold standard for this purpose because their chemical and physical behavior—including extraction efficiency, chromatographic retention time, and ionization efficiency—is nearly identical to that of their non-deuterated (protium) counterparts. aptochem.comtexilajournal.com However, they are easily distinguished by their higher mass-to-charge ratio (m/z). scioninstruments.com This allows researchers to accurately determine the concentration of an analyte in a complex matrix, such as blood or environmental samples, by compensating for sample loss during preparation or fluctuations in instrument performance. clearsynth.com

Beyond their role as analytical standards, deuterated amines are crucial in medicinal chemistry and drug discovery. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This phenomenon, known as the kinetic isotope effect, can slow down the rate of chemical reactions that involve breaking this bond. researchgate.net In pharmacology, this can be used to deliberately alter a drug's metabolic profile, potentially improving its pharmacokinetic properties, increasing its metabolic stability, and reducing the formation of toxic metabolites. nih.govacs.org

Structural and Chemical Significance of the 1,3-Propanediamine Core in Advanced Materials and Catalysis

The 1,3-propanediamine scaffold, also known as 1,3-diaminopropane (B46017), is a fundamental building block in organic chemistry, characterized by two amine groups separated by a three-carbon aliphatic chain. nist.gov This specific arrangement of functional groups imparts versatility, making it a valuable component in the synthesis of advanced materials and catalysts.

In materials science, 1,3-diaminopropane and its derivatives are used as monomers for the creation of high-performance polymers, such as polyamides and polyimides. The ability of its two amine groups to react and form bonds allows it to be integrated into polymer chains or to act as a cross-linking agent to create robust, three-dimensional networks, as seen in the preparation of certain hydrogels. Derivatives of this core structure have been used to synthesize polynaphthoxazines, a class of phenolic resins with superior thermal stability and low moisture absorption, making them suitable for advanced applications. acs.org

In the field of catalysis, the 1,3-propanediamine core is instrumental in designing specialized catalysts. nih.gov Molecules that incorporate this structure have been developed as effective catalysts for asymmetric reactions, where the creation of a specific stereoisomer is desired. nih.gov Research has shown that in certain catalyst designs, the two amine groups can act cooperatively to facilitate chemical transformations. nih.gov Furthermore, more heavily substituted derivatives like N,N,N',N'-tetramethyl-1,3-propanediamine serve as catalysts for producing urethane (B1682113) foams and as curing agents for epoxy resins. google.com

Current Research Frontiers and Emerging Applications of Deuterated Compounds

The application of deuterium in chemical and pharmaceutical research is a rapidly expanding field, with several key frontiers currently being explored. A significant evolution is the shift in drug discovery from a "deuterium switch" approach—where hydrogen is replaced with deuterium in an existing drug—to the design of de novo deuterated drugs. nih.govpharmafocusasia.com This newer strategy involves incorporating deuterium into a new chemical entity from the earliest stages of development to optimize its metabolic profile from the outset. The first FDA-approved example of a de novo deuterated drug, deucravacitinib, highlights the success of this approach. nih.govx-chemrx.com

Another emerging area is the use of deuteration to "resurrect" drug candidates that previously failed in clinical trials due to unfavorable pharmacokinetics or toxicity. pharmafocusasia.com By strategically replacing specific hydrogen atoms with deuterium, researchers can mitigate the metabolic liabilities that halted the drug's initial development.

Significant research is also dedicated to advancing the methods of deuterium incorporation. Modern synthetic chemistry is focused on creating more efficient, selective, and cost-effective deuteration techniques. researchgate.netresearchgate.net Innovations include late-stage hydrogen isotope exchange (HIE), which allows deuterium to be introduced into a complex molecule at a final step, and the use of flow chemistry and novel catalysts to achieve precise isotopic labeling. nih.govx-chemrx.com

Beyond pharmaceuticals, deuterated compounds are finding new applications in materials science. For instance, deuterated arylamines are being investigated for use in optoelectronic devices, where the enhanced stability of the C-D bond may lead to more durable and efficient materials. researchgate.net

Data Tables

Table 1: Comparative Properties of n,n,n'-Trimethyl-1,3-propanediamine (B146257) and its Deuterated Analog

| Property | n,n,n'-Trimethyl-1,3-propanediamine | n,n,n'-Trimethyl-d6-1,3-propanediamine |

|---|---|---|

| CAS Number | 4543-96-8 sigmaaldrich.com | 1219803-54-9 cymitquimica.com |

| Molecular Formula | C₆H₁₆N₂ sigmaaldrich.com | (CD₃)₂N(CH₂)₃NHCH₃ cymitquimica.com |

| Molecular Weight | 116.20 g/mol sigmaaldrich.com | 122.17 g/mol cymitquimica.com |

| Boiling Point | 140-142 °C sigmaaldrich.com | Not available |

| Density | 0.793 g/mL at 25 °C sigmaaldrich.com | Not available |

| Refractive Index | n20/D 1.4283 sigmaaldrich.com | Not available |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 1,3-Diaminopropane |

| 1,3-Propanediamine |

| Deucravacitinib |

| Deutetrabenazine |

| N,N,N',N'-Tetramethyl-1,3-propanediamine |

| This compound |

| N,N,N'-Trimethyl-1,3-propanediamine |

| Polyamides |

| Polyimides |

| Polynaphthoxazines |

| Polyureas |

Structure

3D Structure

Properties

Molecular Formula |

C6H16N2 |

|---|---|

Molecular Weight |

122.24 g/mol |

IUPAC Name |

N,N',N'-tris(dideuteriomethyl)propane-1,3-diamine |

InChI |

InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3/i1D2,2D2,3D2 |

InChI Key |

SORARJZLMNRBAQ-NMFSSPJFSA-N |

Isomeric SMILES |

[2H]C([2H])NCCCN(C([2H])[2H])C([2H])[2H] |

Canonical SMILES |

CNCCCN(C)C |

Origin of Product |

United States |

Methodologies for Synthesis and Isotopic Labelling Precision

Synthetic Routes for n,n,n'-Trimethyl-1,3-propanediamine (B146257) (Precursor for Deuteration)

The synthesis of the precursor, n,n,n'-Trimethyl-1,3-propanediamine, can be achieved through several chemical routes. One common method involves the reaction of 3-(dimethylamino)propyl chloride with methylamine. Another established pathway is the reductive amination of 3-(dimethylamino)propanal (B36496) with methylamine. A frequently utilized industrial method for similar diamines, such as N,N-dimethyl-1,3-propanediamine, involves a two-step process starting with the cyanoethylation of an amine followed by hydrogenation. researchgate.netwikipedia.org For the trimethyl variant, this would involve the reaction of dimethylamine (B145610) with acrylonitrile (B1666552) to produce N,N-dimethyl-aminopropionitrile, which is then hydrogenated. The resulting N,N-dimethyl-1,3-propanediamine can then be selectively methylated on the primary amine to yield the final trimethylated product.

Optimizing the batch synthesis of n,n,n'-Trimethyl-1,3-propanediamine involves the careful control of several reaction parameters to maximize yield and purity while minimizing side reactions. Key variables include temperature, pressure, catalyst selection, and the molar ratio of reactants.

For the hydrogenation step common in diamine synthesis, catalysts such as Raney-Nickel are frequently employed. google.com The process is often enhanced by the presence of a co-catalyst, such as an alkaline alcohol solution (e.g., sodium hydroxide (B78521) in methanol). google.com Optimization studies for the closely related N,N-dimethyl-1,3-propanediamine have shown that high yields (over 98%) can be achieved by carefully managing these conditions. google.com The temperature for hydrogenation is typically maintained between 70-90°C, with hydrogen pressure controlled in the range of 3-10 MPa. researchgate.netgoogle.com Adjusting these parameters is crucial for achieving high conversion rates and selectivity, thereby simplifying downstream purification.

Continuous flow chemistry offers significant advantages for the large-scale production of n,n,n'-Trimethyl-1,3-propanediamine, providing enhanced safety, consistent product quality, and improved scalability compared to batch processes. nih.gov This methodology has been successfully applied to the synthesis of the related compound N,N-dimethyl-1,3-propanediamine, demonstrating its industrial viability. researchgate.netgoogle.comcetjournal.it

In a typical continuous flow setup, reactants are pumped through a fixed-bed reactor containing the catalyst. google.comresearchgate.net For the synthesis of N,N-dimethyl-aminopropionitrile (the intermediate), dimethylamine and acrylonitrile are reacted at temperatures of 10-120°C. google.com The subsequent hydrogenation step is performed in a second reactor under pressures of 3-10 MPa and temperatures of 70-100°C. researchgate.netgoogle.com The liquid hourly space velocity (LHSV), which dictates the residence time in the reactor, is a critical parameter for scalability, typically ranging from 0.1 to 10 h⁻¹. google.com These studies show that conversion rates and selectivity can both exceed 99.5%, making it a highly efficient and scalable manufacturing process. researchgate.netcetjournal.it

| Parameter | Step 1: Cyanoethylation | Step 2: Hydrogenation | Reference |

|---|---|---|---|

| Reactants | Dimethylamine, Acrylonitrile | N,N-dimethyl-aminopropionitrile, Hydrogen | researchgate.netgoogle.com |

| Catalyst | Inert fillers or H-ZSM-5 | Raney-Ni or ZL-311-R | researchgate.netgoogle.com |

| Temperature | 30°C - 120°C | 70°C - 90°C | researchgate.netgoogle.com |

| Pressure | 1.0 MPa | 3 - 10 MPa | researchgate.netgoogle.com |

| LHSV (h⁻¹) | 1.1 - 4.0 | 0.1 - 4.0 | researchgate.netgoogle.com |

| Conversion / Yield | > 99% | > 98% | researchgate.netgoogle.com |

Isotopic Incorporation Strategies for Deuterated Analogs

The introduction of deuterium (B1214612) into the n,n,n'-Trimethyl-1,3-propanediamine structure to create the desired n,n,n'-Trimethyl-d6-1,3-propanediamine can be accomplished through two primary strategies: direct exchange reactions or synthesis using deuterated precursors.

Direct hydrogen-deuterium (H/D) exchange reactions offer a route to deuterate the precursor molecule. researchgate.net These methods often involve the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst to facilitate the exchange. rsc.orgnih.gov Metal catalysts, including ruthenium and iridium complexes, have proven effective for the selective deuteration of amines at the α-position (the carbon atom adjacent to the nitrogen). researchgate.net Photoredox catalysis using an organophotocatalyst in the presence of D₂O also provides a mild and efficient method for α-deuteration of primary amines. rsc.orgnih.gov While attractive for their atom economy, these methods can sometimes suffer from incomplete deuterium incorporation and may lack the precise regioselectivity required for a specific isotopologue like the d6 variant. rsc.org

A more precise and widely used strategy for synthesizing specifically labeled compounds like this compound involves the use of deuterated starting materials. nih.gov This "bottom-up" approach builds the deuterium labels into the molecular framework from the beginning, ensuring high isotopic enrichment at the desired positions.

For this compound, where the "d6" designation typically refers to the two methyl groups on one of the nitrogen atoms, the synthesis would employ a deuterated methylating agent. lgcstandards.comcymitquimica.com A logical route would be the reaction of N-methyl-1,3-propanediamine with a deuterated methyl source, such as iodomethane-d₃ (CD₃I). Alternatively, one could start with 1,3-diaminopropane (B46017) and react it first with a non-deuterated methylating agent to form N-methyl-1,3-propanediamine, followed by reaction with two equivalents of a deuterated agent. A more direct approach would be to react 3-(methylamino)propyl chloride with dimethylamine-d6. This method is generally preferred as it provides unambiguous placement of the deuterium atoms and typically results in very high levels of isotopic purity. nih.govresearchgate.net

| Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Direct Deuteration | Post-synthesis H/D exchange on the final molecule using a deuterium source (e.g., D₂O) and a catalyst. | Atom economical; uses readily available deuterium sources. | May result in incomplete deuteration; potential for low regioselectivity; may require harsh conditions. | researchgate.netrsc.org |

| Synthesis via Deuterated Precursors | Incorporation of deuterium by using isotopically labeled starting materials (e.g., iodomethane-d₃). | High isotopic purity and precise control over label placement (regioselectivity). | Requires synthesis or purchase of expensive deuterated starting materials. | nih.govresearchgate.net |

Advanced Purification Techniques for Isotopic Purity

Achieving high isotopic and chemical purity is critical for the final application of this compound. moravek.com Advanced purification techniques are employed to separate the desired deuterated compound from unreacted starting materials, non-deuterated or partially deuterated analogs, and other reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Using an appropriate stationary phase (such as C18 or perfluorophenyl columns) and mobile phase, HPLC can effectively separate molecules based on slight differences in polarity and structure. moravek.comnih.gov Gas chromatography (GC) is another valuable separation technique for volatile compounds like diamines.

Following separation, analytical methods are required to confirm the purity and identity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the location and extent of deuterium incorporation. amerigoscientific.com Mass Spectrometry (MS), often coupled with GC or HPLC, is used to confirm the molecular weight of the labeled compound and quantify the isotopic enrichment. amerigoscientific.comnih.gov

| Technique | Purpose | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates the target compound from impurities based on polarity, achieving high chemical purity. | moravek.com |

| Gas Chromatography (GC) | Separates volatile compounds, useful for both purification and analysis of the final product. | amerigoscientific.com |

| Nuclear Magnetic Resonance (NMR) | Provides structural confirmation and is the primary method to verify the position and level of isotopic labeling. | moravek.comamerigoscientific.com |

| Mass Spectrometry (MS) | Confirms the molecular weight of the deuterated compound and allows for the precise determination of isotopic enrichment. | amerigoscientific.comnih.gov |

Chromatographic Separations

Chromatographic techniques are indispensable for both the analysis and purification of this compound, ensuring its chemical and isotopic purity.

Gas Chromatography (GC) is a powerful analytical tool for assessing the purity of volatile amines like diamines. oup.comvitas.nobre.com For the analysis of this compound, a capillary GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be employed. The use of a mass spectrometer is particularly advantageous as it can confirm the molecular weight of the deuterated compound and determine the degree of deuterium incorporation. nih.gov To improve the chromatography of amines, which can exhibit tailing on standard columns, derivatization is often employed. nih.gov However, for a relatively simple diamine, a suitable polar capillary column can often provide adequate separation without derivatization.

For preparative purification, High-Performance Liquid Chromatography (HPLC) can be utilized. A reversed-phase C18 column with a suitable mobile phase, likely a mixture of an organic solvent like acetonitrile (B52724) and water with an amine modifier to improve peak shape, could be effective. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

Below is an interactive data table summarizing typical chromatographic conditions for diamine analysis:

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5ms, HP-INNOWax) | Reversed-phase C18 or C8 |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV Detector, Mass Spectrometer (MS) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Water with modifiers (e.g., trifluoroacetic acid, formic acid) |

| Temperature | Programmed temperature ramp (e.g., 50°C to 250°C) | Isocratic or gradient elution at ambient or elevated temperature |

| Derivatization | Optional, can improve peak shape | Pre-column or post-column derivatization for enhanced detection |

Distillation and Crystallization Methods

Distillation is a primary method for the bulk purification of liquid amines, including aliphatic diamines. wikipedia.org Given that n,n,n'-trimethyl-1,3-propanediamine has a boiling point of 140-142 °C, fractional distillation under atmospheric or reduced pressure can be an effective technique to separate it from impurities with different boiling points. sigmaaldrich.com The efficiency of the distillation is dependent on the difference in volatility between the desired compound and any contaminants. For isotopically labeled compounds, care must be taken to use a clean and dry distillation apparatus to prevent any contamination or isotopic dilution.

Crystallization is a powerful purification technique for obtaining highly pure solid compounds. While this compound is a liquid at room temperature, it can be converted into a stable crystalline salt, most commonly a hydrochloride salt, for purification. acs.orggoogleapis.com The general procedure involves dissolving the crude diamine in a suitable solvent and then adding hydrochloric acid to precipitate the diamine hydrochloride. The resulting crystals can then be collected by filtration and washed with a cold solvent to remove any soluble impurities. The choice of solvent is crucial for obtaining good quality crystals and a high yield. Alcohols like ethanol (B145695) or isopropanol (B130326) are often suitable for the crystallization of amine hydrochlorides. The purity of the crystallized salt can be further enhanced by recrystallization.

The following table outlines key parameters for these purification methods:

| Purification Method | Key Parameters | Expected Outcome |

| Fractional Distillation | Pressure (Atmospheric or Vacuum), Temperature Gradient, Column Packing | Separation from impurities with significantly different boiling points. |

| Crystallization (as Hydrochloride Salt) | Solvent System, Temperature, pH, Rate of Cooling | Formation of highly pure crystalline solid, removal of non-basic and some basic impurities. |

By employing a combination of these synthesis and purification techniques, high-purity this compound can be obtained for its intended applications in scientific research.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Tracing

NMR spectroscopy provides unparalleled insight into the atomic-level structure and dynamics of molecules. For isotopically labeled compounds like n,n,n'-Trimethyl-d6-1,3-propanediamine, specific NMR techniques can precisely track the position and influence of the deuterium labels.

Elucidation of Deuterium Distribution via ²H NMR

Deuterium (²H or D) NMR spectroscopy is the most direct method for analyzing deuterated compounds. wikipedia.org While the natural abundance of deuterium is very low (approximately 0.015%), its signal is readily detected in enriched compounds, offering a clear window into the location of the isotopic labels against a virtually non-existent background. wikipedia.orgnih.gov

In the case of this compound, the six deuterium atoms are located on the two methyl groups attached to one of the nitrogen atoms. lgcstandards.com A ²H NMR spectrum of this compound would therefore be expected to show a single, strong resonance. The presence of this lone signal unequivocally confirms that the deuteration occurred exclusively at the N,N-dimethyl position and indicates the high isotopic purity of the compound.

Table 1: Predicted ²H NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|

Note: Chemical shift is estimated based on the proton chemical shift of the analogous N(CH₃)₂ group.

¹H and ¹³C NMR Spectral Analysis in Deuterated Systems

The presence of deuterium has distinct and informative effects on standard proton (¹H) and carbon-13 (¹³C) NMR spectra. uobasrah.edu.iq

In the ¹H NMR spectrum of this compound, the most notable feature is the absence of the signal corresponding to the N,N-dimethyl protons. This provides immediate and complementary evidence to ²H NMR that these positions are fully deuterated. The remaining proton signals—from the N'-methyl group and the three methylene (B1212753) (CH₂) groups of the propane (B168953) backbone—would be present as expected.

In the ¹³C NMR spectrum, the carbons directly bonded to deuterium atoms are affected in two significant ways. First, the resonance for the N(CD₃)₂ carbons will be split into a multiplet due to coupling with deuterium, which has a nuclear spin of 1. For a CD₃ group, this typically results in a 1:1:1 triplet. Second, these carbon signals will experience a slight upfield shift compared to their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect on chemical shift. docbrown.info

Table 2: Comparison of Predicted ¹H and ¹³C NMR Signals

| Group | Unlabeled Compound (¹H) | d6-Labeled Compound (¹H) | Unlabeled Compound (¹³C) | d6-Labeled Compound (¹³C) |

|---|---|---|---|---|

| N(CH ₃)₂ | Present Signal (~2.2 ppm) | Signal Absent | Present Signal (~45 ppm) | Signal Shifted Upfield, Split into Multiplet |

| N'CH ₃ | Present Signal | Present Signal | Present Signal | Present Signal |

| N-CH ₂- | Present Signal | Present Signal | Present Signal | Present Signal |

| -CH ₂- | Present Signal | Present Signal | Present Signal | Present Signal |

Applications in Conformational Analysis and Molecular Dynamics

NMR spectroscopy is a powerful technique for investigating the three-dimensional structure (conformation) and movement (molecular dynamics) of flexible molecules like diamines. mdpi.com The propane backbone of this compound allows for rotation around its carbon-carbon and carbon-nitrogen bonds, leading to various transient shapes.

Variable-temperature NMR studies can be employed to measure the energy barriers between different conformations. By analyzing changes in the spectral lineshapes as temperature varies, researchers can determine the rates of these intramolecular motions.

Furthermore, solid-state ²H NMR is particularly well-suited for studying molecular dynamics. researchgate.net By analyzing the quadrupolar interaction patterns, which are sensitive to the orientation of the C-D bond relative to the magnetic field, detailed information about the motion of the deuterated methyl groups can be obtained. wikipedia.org These experimental data can be combined with molecular dynamics (MD) simulations to construct and validate comprehensive models of the molecule's behavior over time. arxiv.orgspringernature.com

Mass Spectrometry (MS) in Stable Isotope Applications

Mass spectrometry, which measures the mass-to-charge ratio of ions, is another essential tool for analyzing isotopically labeled compounds. It is used for both precise quantification and structural validation.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for accurate quantification. nih.gov It utilizes a stable isotope-labeled version of the analyte as an internal standard. In this context, this compound serves as an ideal internal standard for quantifying its non-labeled (or "light") counterpart.

The methodology involves adding a precisely known amount of the "heavy" d6-standard to a sample containing an unknown amount of the "light" analyte. The sample is then processed and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because the standard and the analyte are chemically identical, they exhibit the same behavior during extraction, chromatography, and ionization, effectively canceling out variations or losses during sample preparation. nih.gov The mass spectrometer can easily distinguish between the analyte and the standard due to their 6 Dalton mass difference. By measuring the ratio of the signal intensities of the two species, the exact concentration of the original analyte can be calculated with high precision and accuracy. nih.govnih.gov

Fragmentation Pattern Interpretation for Structural Validation

When a molecule is ionized in a mass spectrometer (e.g., by electron ionization), the resulting molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is highly characteristic of the molecule's structure. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

For unlabeled n,n,n'-Trimethyl-1,3-propanediamine (B146257), alpha-cleavage adjacent to the dimethylated nitrogen is expected to produce a stable, resonance-stabilized iminium ion, [CH₂=N(CH₃)₂]⁺, which would be observed at a mass-to-charge ratio (m/z) of 58.

Analyzing the fragmentation of this compound provides definitive proof of the label's location. The same alpha-cleavage process will produce the deuterated iminium ion, [CH₂=N(CD₃)₂]⁺. This fragment contains the six deuterium atoms and will therefore be detected at an m/z of 64 (58 + 6). The observation of this mass shift in the fragmentation pattern provides unambiguous validation that the deuterium labels are positioned on the N,N-dimethyl groups.

Table 3: Key Mass Spectrometry Fragments for Structural Validation

| Compound | Key Fragment Structure | Fragment m/z |

|---|---|---|

| n,n,n'-Trimethyl-1,3-propanediamine | [CH₂=N(CH₃)₂]⁺ | 58 |

High-Resolution Mass Spectrometry for Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for verifying the isotopic purity of deuterated compounds like this compound. This method offers the precision required to distinguish between the deuterated molecule and its non-deuterated or partially deuterated counterparts based on their exact mass-to-charge ratios (m/z). nih.govresearchgate.net The determination of isotopic purity is critical for applications where the stability of the deuterium label is paramount.

The fundamental principle of this analysis lies in the mass difference between hydrogen (¹H) and deuterium (²H or D). Using HRMS, it is possible to resolve and quantify the relative abundance of each isotopolog—molecules that differ only in their isotopic composition. nih.gov For this compound, the analysis focuses on identifying the ion corresponding to the fully deuterated molecule (d6) and measuring the intensities of ions corresponding to molecules with fewer deuterium atoms (d5, d4, etc.) as well as the non-deuterated (d0) version. nih.govresearchgate.net

The isotopic purity is calculated from the relative intensities of these isotopolog peaks after correcting for the natural isotopic contributions of other elements present in the molecule, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). researchgate.net Advanced instrumentation, such as Time-of-Flight (TOF) mass spectrometers, provides the necessary high resolution to separate these closely spaced isotopic peaks, allowing for accurate quantification. almacgroup.com

Detailed Research Findings:

In a typical HRMS analysis of this compound, the sample would be introduced into the mass spectrometer, often using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. nih.govresearchgate.net The instrument would be calibrated to ensure high mass accuracy. The resulting mass spectrum would display a cluster of peaks representing the different isotopologs. The most abundant peak should correspond to the desired d6 compound. The percentage of isotopic purity is then determined by comparing the integrated peak area of the d6 isotopolog to the sum of the peak areas of all measured isotopologs (d0 to d6). rsc.org

Below is an illustrative data table representing the kind of results obtained from an HRMS analysis for confirming the isotopic purity of a batch of this compound.

Table 1: Illustrative HRMS Data for Isotopic Purity Analysis of this compound This table is interactive. Click on the headers to sort the data.

| Isotopolog | Theoretical m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Relative Abundance (%) |

|---|---|---|---|

| d0 (C₆H₁₇N₂⁺) | 117.1386 | 117.1385 | 0.1 |

| d1 (C₆H₁₆DN₂⁺) | 118.1449 | 118.1448 | 0.2 |

| d2 (C₆H₁₅D₂N₂⁺) | 119.1512 | 119.1511 | 0.3 |

| d3 (C₆H₁₄D₃N₂⁺) | 120.1574 | 120.1573 | 0.4 |

| d4 (C₆H₁₃D₄N₂⁺) | 121.1637 | 121.1636 | 0.8 |

| d5 (C₆H₁₂D₅N₂⁺) | 122.1700 | 122.1698 | 2.2 |

Note: The data presented in this table is hypothetical and serves to illustrate the typical output of an HRMS analysis for isotopic purity. Actual values may vary between batches.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed "molecular fingerprint" of a compound by probing the vibrations of its chemical bonds. biointerfaceresearch.com These techniques are complementary and essential for the structural characterization of this compound, particularly for confirming the presence and location of deuterium atoms. cardiff.ac.uk

In IR spectroscopy, the absorption of infrared radiation by a molecule is measured, corresponding to transitions between vibrational energy levels. mdpi.com Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing information about vibrational modes that may be weak or absent in the IR spectrum. cardiff.ac.ukaip.org

The key to using vibrational spectroscopy for analyzing deuterated compounds is the mass effect on bond vibration frequency. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. Since deuterium is approximately twice as massive as hydrogen, the substitution of hydrogen with deuterium results in a predictable shift of vibrational bands to lower frequencies (lower wavenumbers). ispc-conference.org

For this compound, the deuterium labels are on the methyl groups attached to the nitrogen atoms. Therefore, the most significant spectral changes compared to the non-deuterated analogue will be observed in the stretching and bending vibrations of the C-D bonds.

Detailed Research Findings:

Infrared (IR) Spectroscopy: The IR spectrum of the non-deuterated compound would show characteristic C-H stretching vibrations from the methyl and methylene groups, typically in the 2800-3000 cm⁻¹ region. In the deuterated compound, new, distinct C-D stretching bands would appear at significantly lower frequencies, approximately in the 2000-2250 cm⁻¹ range. Furthermore, the N-H stretching vibration of the secondary amine, which typically appears as a single sharp band around 3300-3500 cm⁻¹, would remain, confirming that deuteration occurred at the methyl groups and not the amine proton. libretexts.orgopenstax.org Other characteristic vibrations, such as C-N stretching (typically 1000-1250 cm⁻¹ for aliphatic amines) and various bending and rocking modes, would also be present, providing a complete fingerprint of the molecule. libretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. aip.org The symmetric C-D stretching modes in this compound would be expected to produce strong signals in the Raman spectrum. This provides complementary data to the IR spectrum, aiding in a more complete and unambiguous assignment of all fundamental vibrational modes. biointerfaceresearch.com

The following table summarizes the expected characteristic vibrational frequencies for this compound based on established ranges for deuterated amines. aip.orgispc-conference.orglibretexts.org

Table 2: Characteristic Vibrational Modes for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | IR |

| C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 | IR, Raman |

| C-D Stretch | Deuterated Methyl (-CD₃) | 2050 - 2250 | IR, Raman |

| CH₂ Scissoring | Methylene (-CH₂-) | 1450 - 1480 | IR |

| N-H Bending | Secondary Amine | 1550 - 1650 | IR |

| CD₃ Bending | Deuterated Methyl (-CD₃) | 950 - 1100 | IR, Raman |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | IR, Raman |

Note: The wavenumber ranges provided are typical for the specified functional groups and vibrational modes.

Mechanistic Chemistry and Kinetic Investigations

Application of Deuterium (B1214612) Labeling in Elucidating Reaction Mechanisms

Deuterium labeling is a powerful technique in physical organic chemistry for determining reaction mechanisms. researchgate.net Replacing hydrogen with its heavier isotope, deuterium, can lead to a measurable change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect provides insight into the transition state of the rate-determining step of a reaction. libretexts.org N,N,N'-Trimethyl-d6-1,3-propanediamine is the deuterium-labeled counterpart of N,N,N'-Trimethyl-1,3-propanediamine (B146257). medchemexpress.com

In reactions involving the transfer of a proton from one of the N-methyl groups of N,N,N'-Trimethyl-1,3-propanediamine, the substitution with deuterium in this compound allows for direct investigation of this step. Because a carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, breaking the C-D bond requires more energy. nih.gov

Consequently, if the transfer of a proton from a methyl group is a key part of the reaction mechanism, the deuterated compound will react more slowly than its non-deuterated counterpart. Observing such a primary kinetic isotope effect provides strong evidence for the involvement of that specific proton (or deuteron) transfer in the reaction.

The magnitude of the kinetic isotope effect can help identify the rate-limiting step of a multi-step reaction. libretexts.org A significant primary KIE (typically kH/kD > 2) suggests that the C-H bond is being broken in the slowest, or rate-determining, step of the reaction. epfl.ch Conversely, a KIE value close to 1 (kH/kD ≈ 1) indicates that the C-H bond cleavage is not involved in the rate-limiting step. epfl.ch

Secondary kinetic isotope effects (SKIEs), which are smaller, can also provide information. These effects occur when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org For this compound, a change in reaction rate could indicate a change in hybridization at the carbon atoms of the methyl groups during the transition state. nih.gov

| KIE Type | Typical kH/kD Value | Interpretation |

|---|---|---|

| Primary KIE | > 2 | C-H/C-D bond is broken in the rate-determining step. |

| No Significant KIE | ≈ 1 | C-H/C-D bond cleavage is not involved in the rate-determining step. |

| Secondary KIE (α) | 0.8 - 1.2 | Indicates change in hybridization (sp3 to sp2 or vice-versa) at the carbon adjacent to the reaction center. |

| Inverse KIE | < 1 | A bond to the isotope becomes stiffer in the transition state compared to the reactant. |

Theoretical and Computational Approaches to Kinetic Isotope Effects (KIE)

Theoretical and computational chemistry provide essential frameworks for understanding and predicting kinetic isotope effects. These methods allow researchers to model reaction pathways and transition states that may be difficult to observe experimentally. nih.gov

According to transition state theory, the KIE arises from the differences in zero-point energies (ZPE) between the C-H and C-D bonds in both the ground state (reactants) and the transition state. The ZPE of a C-D bond is lower than that of a C-H bond. If this bond is being broken, the vibrational frequency is diminished in the transition state, reducing the ZPE difference between the isotopologues. This results in a higher activation energy for the deuterated species and thus a slower reaction rate.

Isotopic fractionation factors describe the tendency of an isotope to partition into one chemical species or state over another. In the context of KIE, the ratio of fractionation factors between the transition state and the reactant state determines the magnitude of the isotope effect. semanticscholar.org

Modern computational methods, such as Density Functional Theory (DFT), are used to model reaction mechanisms. nih.gov Researchers can compute the geometries and vibrational frequencies of reactants and transition states for both the deuterated and non-deuterated forms of a molecule like N,N,N'-Trimethyl-1,3-propanediamine.

From these calculations, theoretical KIE values can be predicted. nih.gov Comparing these computed values with experimental results serves as a rigorous test of a proposed reaction mechanism. A strong agreement between the calculated and observed KIE provides confidence in the accuracy of the modeled reaction pathway. nih.gov

Experimental Methodologies for KIE Determination

Several experimental techniques are employed to accurately measure kinetic isotope effects. The choice of method often depends on the nature of the reaction and the available analytical instrumentation.

Catalytic and Ligand Chemistry of Substituted Propanediamines

Evaluation of Catalytic Performance in Organic Transformations

There is currently no available research specifically evaluating the catalytic performance of N,N,N'-Trimethyl-d6-1,3-propanediamine in organic transformations. The following sections discuss the potential catalytic roles based on the behavior of its non-deuterated counterpart, N,N,N'-Trimethyl-1,3-propanediamine (B146257), and other similar amines.

Base Catalysis in Condensation Reactions (e.g., Knoevenagel)

Tertiary amines are well-established as base catalysts for various condensation reactions, including the Knoevenagel condensation. These reactions involve the formation of a new carbon-carbon bond through the reaction of an active methylene (B1212753) compound with a carbonyl group. The amine catalyst functions by deprotonating the active methylene compound, thereby generating a nucleophilic carbanion that attacks the carbonyl carbon.

While no studies have been published on the use of this compound in this capacity, its non-deuterated analog, N,N,N'-Trimethyl-1,3-propanediamine, possesses the necessary basic nitrogen centers to potentially facilitate such transformations. The presence of deuterium (B1214612) atoms is not expected to fundamentally alter its basicity, although minor kinetic isotope effects could be observable. A hypothetical Knoevenagel condensation catalyzed by this amine is presented below.

Hypothetical Reaction Scheme:

Table 1: Potential Substrates for Knoevenagel Condensation

| Carbonyl Compound | Active Methylene Compound |

| Benzaldehyde | Malononitrile |

| Cyclohexanone | Ethyl cyanoacetate |

| Acetophenone | Diethyl malonate |

This table represents potential reactants for a Knoevenagel condensation that could theoretically be catalyzed by this compound, based on known reactions with other amine catalysts. No experimental data exists for the target compound.

Role as an Accelerant in Polymerization Processes

Amines, particularly tertiary amines, are widely used as accelerants or catalysts in various polymerization processes, such as the formation of polyurethanes and epoxy resins. In polyurethane production, they catalyze the reaction between isocyanates and polyols. In the curing of epoxy resins, they can act as either curing agents themselves or as accelerators for other curing agents.

No literature is available that describes the use of this compound as a polymerization accelerant. However, the structural similarity to known accelerators, such as N,N,N',N'-tetramethyl-1,3-propanediamine, suggests it could potentially exhibit similar activity. The specific impact of the deuterated methyl groups on the catalytic efficiency in polymerization is an unstudied area.

Future Directions in Asymmetric Catalysis

The development of chiral catalysts for asymmetric synthesis is a major focus of modern chemical research. While this compound is an achiral molecule, it could potentially be used as a ligand in the formation of chiral metal complexes or as a component in more complex chiral organocatalysts. Future research could involve the synthesis of chiral derivatives of this propanediamine and the evaluation of their performance in asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or asymmetric hydrogenations. The isotopic labeling could also serve as a useful tool for mechanistic studies in such catalytic systems.

Coordination Chemistry as a Chelating Ligand

The coordination chemistry of this compound is another area where no specific research has been published. The following sections are based on the known coordination behavior of similar substituted diamines.

Synthesis and Characterization of Metal Complexes

Substituted 1,3-propanediamines are known to act as bidentate ligands, coordinating to metal centers through their two nitrogen atoms to form a six-membered chelate ring. It is expected that this compound would behave similarly, forming complexes with a variety of transition metals.

The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. Characterization of the resulting complexes would be carried out using standard techniques such as X-ray crystallography, NMR spectroscopy (with particular attention to the deuterium signals), infrared spectroscopy, and elemental analysis.

Table 2: Potential Metal Ions for Complexation

| Metal Ion | Potential Geometry |

| Copper(II) | Square Planar or Octahedral |

| Nickel(II) | Square Planar or Octahedral |

| Palladium(II) | Square Planar |

| Platinum(II) | Square Planar |

| Zinc(II) | Tetrahedral |

This table lists potential metal ions that could form complexes with this compound, based on the known coordination chemistry of similar ligands. No experimental data is available for the target compound.

Stereochemical Aspects of Complex Formation

The formation of a six-membered chelate ring with 1,3-propanediamine ligands can lead to various conformational isomers, such as chair, boat, and twist-boat conformations. The specific conformation adopted will depend on the steric bulk of the substituents on the nitrogen atoms and the coordination geometry of the metal center.

In the case of this compound, the presence of three methyl groups (two of which are deuterated) on the nitrogen atoms would influence the stereochemistry of the resulting metal complexes. For octahedral complexes, the arrangement of two or more of these bidentate ligands around the metal center could also lead to geometric (cis/trans) and optical (Δ/Λ) isomers. Detailed structural analysis of any synthesized complexes would be necessary to elucidate these stereochemical features.

Applications in Metal-Organic Frameworks (MOFs)

A comprehensive review of scientific literature and patent databases reveals no specific documented applications of This compound in the synthesis, modification, or analysis of metal-organic frameworks (MOFs). Research on the catalytic and ligand chemistry of substituted propanediamines in the context of MOFs is an active area, but studies have focused on other derivatives.

Similarly, searches for the non-deuterated analogue, n,n,n'-Trimethyl-1,3-propanediamine , did not yield any specific results detailing its use as a linker, template, or guest molecule within MOF structures. While diamines, in general, are utilized in the formation of coordination polymers and MOFs, the specific steric and electronic profile of this trimethylated propanediamine derivative has not been explored in this context according to available research.

Consequently, there are no detailed research findings or data tables to present regarding the role or performance of This compound in the field of metal-organic frameworks.

Advanced Analytical Applications and Environmental Monitoring

Development and Validation of Analytical Methods

The development of robust and reliable analytical methods is fundamental to chemical analysis. N,N,N'-Trimethyl-d6-1,3-propanediamine serves multiple roles in this process, from acting as an ideal internal standard to its involvement in derivatization strategies for improved signal detection.

In quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a chemical substance added in a constant amount to samples, a calibrator, and a control. This compound is ideally suited for this role, particularly for the quantification of its non-deuterated analog, N,N,N'-Trimethyl-1,3-propanediamine (B146257), or structurally similar amines.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. nih.gov This is because its physicochemical properties are nearly identical to those of the analyte being measured. It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, because of the mass difference from the deuterium (B1214612) labels, it can be distinguished from the analyte by the detector. This allows for precise correction of variations that can occur during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.

A key study in the analysis of N-methyl-1,3-propanediamine (NMPA) in bovine muscle highlights the effectiveness of this approach. nih.gov In this research, a stable isotope-labeled internal standard, N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d5), was synthesized and used in an isotope dilution LC-MS/MS method. The use of this deuterated standard resulted in apparent recoveries between 89% and 97% and a repeatability of less than 10%, demonstrating the high accuracy and precision afforded by this technique. nih.gov

Table 1: Performance Metrics of an Isotope Dilution Method Using a Deuterated Propanediamine Standard

| Parameter | Value | Reference |

|---|---|---|

| Analyte | N-methyl-1,3-propanediamine (NMPA) | nih.gov |

| Internal Standard | N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine | nih.gov |

| Apparent Recovery | 89% - 97% | nih.gov |

| Repeatability (RSD) | < 10% | nih.gov |

| Limit of Detection (LOD) | 0.42 µg/kg | nih.gov |

While specific studies detailing the use of this compound for trace analysis in environmental water samples are not prominent in the reviewed literature, the principles of its application are well-established. The detection and quantification of trace levels of organic contaminants, such as amines, in environmental matrices like water is a significant analytical challenge due to the complexity of the sample and the low concentration of the analytes.

Isotope dilution analysis using deuterated standards is a powerful technique to overcome these challenges. The addition of a known quantity of this compound to a water sample at the beginning of the analytical process would allow for the accurate quantification of the corresponding non-labeled amine, correcting for any loss during sample extraction, concentration, and cleanup steps. This approach is analogous to methods used for other trace organic contaminants, such as pesticides, where deuterated internal standards are employed to ensure accurate measurement in complex food and environmental matrices. eurl-pesticides.eu The use of such standards is critical for reliable monitoring of water quality and ensuring compliance with environmental regulations.

While this compound is primarily used as an internal standard, the analytical methods for its corresponding analyte often involve chemical derivatization to improve chromatographic behavior and enhance detection sensitivity. Amines can exhibit poor peak shape in chromatography and may have low ionization efficiency in mass spectrometry. Derivatization converts the analyte into a more suitable form for analysis.

In the analysis of the related compound N-methyl-1,3-propanediamine (NMPA), a derivatization step was essential for achieving the required sensitivity. nih.gov The method involved derivatizing NMPA with pentafluoropropionic acid anhydride (B1165640) (PFPA). This reaction targets the primary and secondary amine groups, converting them into N,N'-bis(pentafluoroacyl) derivatives. This derivatization significantly improves the compound's response in the mass spectrometer using negative ion electrospray ionization (ESI), enabling the detection of trace amounts in complex samples like bovine muscle. nih.gov This same principle would apply to the analysis of N,N,N'-Trimethyl-1,3-propanediamine, where the secondary amine group is available for such a reaction.

Role in Chemical Crosslinking and Materials Science

The non-deuterated form, N,N,N'-Trimethyl-1,3-propanediamine, possesses structural features that make it a candidate for applications in materials science, specifically in the formation and modification of polymers. Its two amine groups, one secondary and one tertiary, offer reactive sites for polymer synthesis and functionalization.

Diamines are widely used as curing agents, or hardeners, for epoxy resins. polymerinnovationblog.com These agents react with the epoxide groups of the resin to form a highly crosslinked, three-dimensional polymer network. This process, known as curing, transforms the liquid resin into a hard, thermosetting solid with high mechanical strength and thermal stability.

N,N,N'-Trimethyl-1,3-propanediamine is structurally suited to participate in this process. It has a secondary amine group (-NHCH₃) and a tertiary amine group (-N(CH₃)₂). The active hydrogen on the secondary amine can react with an epoxy group, initiating polymerization and becoming part of the polymer backbone. threebond.co.jp Furthermore, the tertiary amine group can act as a catalyst, accelerating the curing process by promoting the reaction between other epoxy and amine groups. threebond.co.jp While specific industrial use of N,N,N'-Trimethyl-1,3-propanediamine as an epoxy curing agent is not detailed in the reviewed literature, its chemical structure is fundamentally aligned with the requirements for such an application, similar to other aliphatic amines used in the field. threebond.co.jpresearchgate.net The curing process generally involves the initial reaction of the primary or secondary amine with the epoxy ring, leading to chain extension, followed by further reactions that create extensive cross-linking. polymerinnovationblog.com

Table 2: Functional Groups of N,N,N'-Trimethyl-1,3-propanediamine Relevant to Polymer Crosslinking

| Functional Group | Chemical Formula | Potential Role in Epoxy Curing |

|---|---|---|

| Secondary Amine | -NH(CH₃) | Covalent reaction with epoxy groups (crosslinking site) |

The modification of polymer surfaces is crucial for altering properties such as wettability, adhesion, biocompatibility, and chemical resistance. Amines are versatile functional groups for this purpose due to their reactivity. The amine groups on a molecule like N,N,N'-Trimethyl-1,3-propanediamine can be used to covalently attach it to a polymer surface that has complementary reactive groups, such as carboxylic acids, esters, or epoxides.

For instance, the secondary amine could react with surface epoxy groups via a ring-opening addition, or with surface carboxylic acid groups to form an amide bond, thereby tethering the molecule to the surface. This would introduce both secondary and tertiary amine functionalities onto the polymer surface, which could then be used for further chemical modifications or to alter the surface's physicochemical properties, such as its charge or hydrophilicity. While direct studies employing N,N,N'-Trimethyl-1,3-propanediamine for this purpose were not identified, the chemical principles of amine-based surface functionalization are a cornerstone of materials science. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,N,N'-Trimethyl-1,3-propanediamine |

| N-methyl-1,3-propanediamine (NMPA) |

| N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d5) |

| Pentafluoropropionic acid anhydride (PFPA) |

| N,N,N',N'-Tetra(3-aminopropyl)-1,6-diaminohexane (TADH) |

Environmental Fate and Transport Studies (focus on chemical analysis)

The study of this compound in environmental contexts is intrinsically linked to its primary application as an isotopic internal standard. Rather than being a contaminant of interest itself, its presence in environmental samples is typically the result of its deliberate introduction for analytical purposes. Therefore, its environmental fate and transport are considered in the context of its role in quantifying its non-labeled analog, N,N,N'-Trimethyl-1,3-propanediamine, and other related polyamines. The focus of these studies is on ensuring that its chemical behavior accurately mimics the target analyte during sample preparation and analysis, while being distinguishable by mass spectrometry.

Analytical Methodologies for Environmental Detection

The detection and quantification of low-concentration aliphatic amines and polyamines in complex environmental matrices, such as water and soil, present significant analytical challenges. The use of a deuterated internal standard like this compound is a cornerstone of robust analytical methodologies designed to overcome these challenges. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed. nih.govnih.gov

In these methods, a known quantity of this compound is added to an environmental sample at the beginning of the preparation process. Because its chemical and physical properties are nearly identical to the non-deuterated target analyte, it experiences similar losses during extraction, concentration, and derivatization steps. However, due to its higher mass (resulting from the six deuterium atoms), it can be separately detected by a mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, correcting for variations in sample recovery. nih.gov

For polyamine analysis, derivatization is often necessary to improve chromatographic behavior and detection sensitivity. nih.govresearchgate.net this compound undergoes the same derivatization reactions as its non-labeled counterpart, ensuring it serves as a reliable mimic throughout the entire analytical procedure.

Table 1: Analytical Techniques Utilizing this compound

| Analytical Technique | Role of this compound | Typical Environmental Matrix | Detection Principle |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard for Quantification | Water, Soil, Sediment | Separation based on volatility and polarity, followed by mass-based detection of analyte and standard. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard for Quantification | Aqueous samples, Biological tissues | Separation based on polarity, followed by highly selective mass-based detection using precursor and product ion transitions. |

Chemical Degradation Pathways in Environmental Matrices

Specific studies on the environmental degradation pathways of this compound are not widely documented, as it is not a common environmental contaminant. However, its degradation can be inferred from the known pathways of similar short-chain aliphatic diamines. The primary degradation mechanisms in environmental matrices like soil and water are expected to be microbial degradation and, to a lesser extent, abiotic processes such as oxidation.

The fundamental chemical structure of N,N,N'-Trimethyl-1,3-propanediamine suggests several potential degradation pathways. The presence of tertiary and secondary amine functional groups makes the molecule susceptible to oxidative and thermal degradation. semanticscholar.orggassnova.no

Oxidative Degradation: In the presence of oxidizing agents (e.g., hydroxyl radicals in water or enzymatic action in soil), the amine groups can be oxidized. This could lead to the formation of corresponding nitrosamines (in the presence of nitrite) or the cleavage of methyl groups (N-dealkylation). gassnova.no

Thermal Degradation: While less relevant at typical environmental temperatures, thermal degradation pathways for diamines involve cyclization to form imidazolidinones or intermolecular reactions to form ureas. semanticscholar.org

Microbial Degradation: Microorganisms in soil and water can utilize simple amines as carbon and nitrogen sources. Degradation would likely proceed via oxidation of the terminal carbons or cleavage of the C-N bonds.

The substitution of hydrogen with deuterium is not expected to alter these fundamental degradation pathways. However, it may slightly decrease the rate of reactions involving the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.

Table 2: Plausible Degradation Products of the Non-Deuterated Analog in Environmental Matrices

| Potential Degradation Product | Precursor Compound | Likely Degradation Pathway |

|---|---|---|

| N,N-Dimethyl-1,3-propanediamine | N,N,N'-Trimethyl-1,3-propanediamine | N-dealkylation (Oxidative/Microbial) |

| Formaldehyde | N,N,N'-Trimethyl-1,3-propanediamine | N-dealkylation (Oxidative/Microbial) |

| N-Nitroso-N,N-dimethyl-N'-(3-propyl)amine | N,N,N'-Trimethyl-1,3-propanediamine | Nitrosation (in presence of nitrite) |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations can predict molecular geometry, electronic structure, and spectroscopic parameters, offering a detailed view of the molecule at the atomic level.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For n,n,n'-Trimethyl-d6-1,3-propanediamine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The presence of the flexible 1,3-propanediamine backbone suggests that multiple conformers may exist.

The electronic structure of the molecule can be analyzed through methods like Density Functional Theory (DFT). Such analysis would reveal the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential. The nitrogen atoms, with their lone pairs of electrons, are expected to be regions of high electron density, influencing the molecule's reactivity as a base and a nucleophile. The replacement of six hydrogen atoms with deuterium (B1214612) in the N,N-dimethyl group is not expected to significantly alter the electronic structure, as deuterium is an isotope of hydrogen and has the same nuclear charge. However, subtle effects on vibrational frequencies and bond strengths can be anticipated.

Table 1: Predicted Molecular Properties of n,n,n'-Trimethyl-1,3-propanediamine (B146257) (Parent Compound)

| Property | Predicted Value | Method |

| Dipole Moment | Value | DFT/B3LYP |

| HOMO Energy | Value | DFT/B3LYP |

| LUMO Energy | Value | DFT/B3LYP |

| HOMO-LUMO Gap | Value | DFT/B3LYP |

Note: Specific values are placeholders and would be determined by actual quantum chemical calculations.

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For this compound, these predictions are particularly useful for identifying the compound and understanding its structure.

Predicted spectroscopic data would include:

NMR Spectroscopy: Chemical shifts for ¹H, ¹³C, and ¹⁵N can be calculated. The deuterium substitution in the N,N-dimethyl group would lead to the absence of corresponding signals in the ¹H NMR spectrum and characteristic changes in the ¹³C NMR spectrum (e.g., splitting patterns and shifts).

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to different molecular motions can be calculated. The C-D bonds will have lower vibrational frequencies compared to C-H bonds due to the heavier mass of deuterium. This isotopic effect is a key feature that would be observable in the IR and Raman spectra.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape.

By simulating the molecule's motion, it is possible to:

Identify the most stable conformers and the energy barriers between them.

Understand how the molecule behaves in different environments, such as in the gas phase or in a solvent.

Analyze intramolecular interactions, such as hydrogen bonding or steric hindrance, that influence the molecule's shape.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. This involves identifying the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy of the reaction.

For this compound, reaction pathway modeling could be used to study various reactions, such as:

Acid-base reactions: Modeling the protonation of the nitrogen atoms to understand the molecule's basicity.

Nucleophilic substitution reactions: Investigating the reactivity of the nitrogen atoms as nucleophiles.

The presence of deuterium can have a kinetic isotope effect on reaction rates. If a C-D bond is broken or formed in the rate-determining step of a reaction, the reaction will be slower than the corresponding reaction with a C-H bond. Computational modeling can predict the magnitude of this kinetic isotope effect, providing valuable information about the reaction mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.